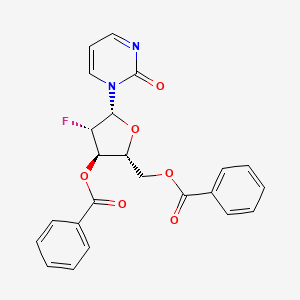

3',5'-Bis-O-benzoyl-2'-Deoxy-2'-fluoro-4-deoxy-arabinouridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O6/c24-18-19(32-22(28)16-10-5-2-6-11-16)17(14-30-21(27)15-8-3-1-4-9-15)31-20(18)26-13-7-12-25-23(26)29/h1-13,17-20H,14H2/t17-,18+,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEJQWKQUWJJSO-IYWMVGAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC=NC3=O)F)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=CC=NC3=O)F)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3',5'-Bis-O-benzoyl-2'-Deoxy-2'-fluoro-4'-Substituted-arabinouridine Analogues

This guide provides an in-depth exploration of the synthetic pathway toward 3',5'-Bis-O-benzoyl-2'-Deoxy-2'-fluoro-4'-deoxy-arabinouridine and its structurally significant analogues. The focus is on providing a robust and scientifically grounded framework for researchers, scientists, and professionals in drug development. The methodologies detailed herein are based on established and validated chemical transformations in nucleoside chemistry.

Introduction: The Significance of Modified Nucleosides

Nucleoside analogues are a cornerstone of modern antiviral and anticancer chemotherapy.[1] Modifications to the sugar moiety, in particular, have led to the development of potent drugs that can act as chain terminators for viral polymerases or as inhibitors of key cellular enzymes. The introduction of a fluorine atom at the 2'-position of the arabinofuranose ring, for instance, can significantly enhance the biological activity of a nucleoside.[2][3] This is often attributed to the high electronegativity of fluorine, which can alter the sugar pucker and influence the binding affinity to target enzymes.[4]

The target molecule, 3',5'-Bis-O-benzoyl-2'-Deoxy-2'-fluoro-4-deoxy-arabinouridine, represents an important intermediate in the synthesis of more complex nucleoside analogues. It is important to note that while the term "4-deoxy" suggests the absence of any substituent at the 4'-position, the current scientific literature more prominently features the synthesis and biological evaluation of 4'-substituted analogues, such as 4'-azido or 4'-ethynyl derivatives, which have shown potent anti-HIV activity.[5][6][7][8] Therefore, this guide will focus on a synthetic route that allows for the introduction of such a 4'-substituent, providing a more versatile and therapeutically relevant protocol. The benzoyl protecting groups at the 3' and 5' positions are crucial for regioselective reactions during the synthesis and can be removed in a final deprotection step to yield the free nucleoside.[][10]

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule reveals a convergent synthetic strategy. The molecule can be disconnected at the N-glycosidic bond, leading to a protected 2-deoxy-2-fluoro-arabinofuranosyl donor and a silylated uracil base. The protected sugar, in turn, can be derived from a commercially available or readily synthesized starting material.

Caption: Retrosynthetic analysis of the target nucleoside analogue.

The forward synthesis, therefore, commences with a suitably protected 2-deoxy-2-fluoro-D-arabinofuranose derivative. The use of benzoyl protecting groups is advantageous due to their stability under a wide range of reaction conditions, including those required for glycosylation and subsequent modifications.[][10]

Overall Synthetic Workflow

The synthesis can be conceptualized as a multi-stage process, starting from a common intermediate and proceeding through key transformations to arrive at the target molecule.

Caption: Overall synthetic workflow for the target nucleoside.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of related nucleoside analogues and are presented with explanations for the key steps.[1][5][6][11]

Part 1: Synthesis of the Glycosyl Donor

The initial step involves the conversion of the stable, fully protected furanose into a reactive glycosyl donor.

Protocol 1: Bromination of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose

-

Rationale: The anomeric hydroxyl group of the starting material is replaced with a bromine atom to create a reactive intermediate for the subsequent glycosylation reaction. A solution of HBr in acetic acid is a common and effective reagent for this transformation.[1]

-

Procedure:

-

Dissolve 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose in anhydrous dichloromethane (DCM) at 0 °C.

-

Slowly add a solution of 33% HBr in acetic acid.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude glycosyl bromide is typically used immediately in the next step without further purification.

-

Part 2: Glycosylation and Sugar Modifications

This phase involves the crucial C-N bond formation and subsequent modifications of the sugar ring to introduce the 4'-substituent.

Protocol 2: Glycosylation with Silylated Uracil

-

Rationale: The silylation of uracil increases its solubility and nucleophilicity, facilitating the reaction with the glycosyl bromide. A Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is often used to promote the reaction.[12]

-

Procedure:

-

In a separate flask, reflux uracil with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate to prepare the silylated uracil. Remove the excess HMDS under vacuum.

-

Dissolve the freshly prepared glycosyl bromide and silylated uracil in an anhydrous solvent such as acetonitrile or chloroform.[1][11]

-

Cool the mixture to 0 °C and add TMSOTf dropwise.

-

Allow the reaction to proceed at room temperature or with gentle heating until the starting materials are consumed.

-

Quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent.

-

Purify the resulting protected nucleoside by silica gel chromatography.

-

Protocol 3: Introduction of the 4'-Azido Group

This is a multi-step process that transforms the 4'-hydroxymethyl group into the desired azido functionality.

-

Selective 5'-O-Debenzoylation:

-

Rationale: To enable modification at the 4' and 5' positions, the 5'-O-benzoyl group is selectively removed. This can often be achieved using basic conditions, such as ammonia in methanol, with careful monitoring to avoid deprotection at the 3' position.[11]

-

Procedure: Dissolve the protected nucleoside in a saturated solution of ammonia in methanol and stir at room temperature. Monitor the reaction closely by TLC. Upon completion, concentrate the reaction mixture and purify the product.

-

-

Oxidation and Olefination:

-

Rationale: The primary 5'-hydroxyl group is oxidized to an aldehyde, which then undergoes a Wittig-type reaction to form a 4',5'-exocyclic double bond.

-

Procedure: A variety of oxidizing agents can be used, such as Dess-Martin periodinane. The subsequent olefination can be achieved using a suitable phosphorane.

-

-

Azidoiodination and Radical Reduction:

-

Rationale: The 4',5'-olefin is treated with iodine azide (generated in situ from iodine monochloride and sodium azide) to introduce an iodo group at the 5'-position and an azido group at the 4'-position.[6] The subsequent removal of the 5'-iodo group is accomplished via a radical reduction, typically using a tin-free radical initiator for a more environmentally friendly process.

-

Procedure: Treat the olefin with ICl and NaN3 in a suitable solvent like THF or DMF.[6] Following the azidoiodination, the crude product is subjected to radical reduction using a reagent such as tris(trimethylsilyl)silane and a radical initiator like AIBN.[13]

-

Protocol 4: Final 5'-O-Benzoylation

-

Rationale: To obtain the target molecule, the free 5'-hydroxyl group is reprotected with a benzoyl group.

-

Procedure:

-

Dissolve the 4'-azido nucleoside in a solvent like pyridine or acetonitrile.

-

Add benzoyl chloride and a catalyst such as 4-dimethylaminopyridine (DMAP).[1]

-

Stir the reaction at room temperature until completion.

-

Work up the reaction and purify the final product by column chromatography.

-

Characterization Data

The structure and purity of the synthesized 3',5'-Bis-O-benzoyl-2'-Deoxy-2'-fluoro-4'-azido-arabinouridine would be confirmed by standard analytical techniques.

| Analysis | Expected Result |

| ¹H NMR | Characteristic signals for the uracil base, the sugar protons with coupling constants indicative of the arabino configuration, and the benzoyl protecting groups. |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the carbon bearing the fluorine atom (with characteristic C-F coupling). |

| ¹⁹F NMR | A single resonance for the fluorine atom at the 2'-position. |

| HRMS | The calculated mass of the [M+H]⁺ or [M+Na]⁺ ion should match the experimentally observed mass with high accuracy. |

Conclusion

The synthesis of 3',5'-Bis-O-benzoyl-2'-Deoxy-2'-fluoro-4'-substituted-arabinouridine analogues is a challenging but achievable goal for medicinal chemists. The protocols outlined in this guide provide a robust framework for the preparation of these valuable compounds. The key to a successful synthesis lies in the careful execution of each step, with particular attention to anhydrous conditions and purification of intermediates. The strategic use of benzoyl protecting groups and the multi-step introduction of the 4'-azido functionality are central to this synthetic route. The resulting compounds serve as important building blocks for the development of novel antiviral and anticancer agents.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of new 2′-deoxy-2′-fluoro-4′-azido nucleoside analogues as potent anti-HIV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of new 2'-deoxy-2'-fluoro-4'-azido nucleoside analogues as potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. journals.plos.org [journals.plos.org]

- 13. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Fluorinated Arabinouridine Analogs: A Comprehensive Guide for Drug Development Professionals

<Technical Guide

Abstract

Fluorination is a pivotal strategy in medicinal chemistry for optimizing the drug-like properties of nucleoside analogs. This guide provides an in-depth analysis of the physicochemical properties of fluorinated arabinouridine analogs, a class of compounds with significant therapeutic potential, particularly as antiviral and anticancer agents. We will explore the causal relationships behind experimental choices in determining key parameters such as lipophilicity, solubility, and stability. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Strategic Role of Fluorine in Arabinouridine Analogs

Arabinouridine analogs are a class of synthetic nucleosides that have been extensively investigated for their therapeutic potential. A key modification to this scaffold is the introduction of a fluorine atom, most commonly at the 2'-position of the arabinose sugar moiety. This seemingly minor alteration has profound effects on the molecule's physicochemical and, consequently, its biological properties.

The rationale for fluorination is multifaceted and strategic.[1][2] The fluorine atom, being the most electronegative element, imparts unique electronic properties.[1][3] Its small size allows it to act as a bioisostere of a hydrogen atom or a hydroxyl group, often leading to enhanced biological activity.[1] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, which can lead to increased metabolic stability of the resulting analog.[1][4]

Specifically, introducing a fluorine atom at the 2'-position of the arabinose sugar can:

-

Modulate Sugar Pucker and Conformation: The stereoelectronic properties of the fluorine atom influence the conformational preferences of the sugar ring, which can affect how the nucleoside analog interacts with target enzymes like polymerases and kinases.[5]

-

Enhance Metabolic Stability: The strong C-F bond can increase the stability of the glycosidic bond, making the analog more resistant to enzymatic degradation by nucleases.[3][6][7]

-

Alter Lipophilicity and Membrane Permeability: Fluorination can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach its intracellular target.[3][5][7][8]

-

Influence Hydrogen Bonding: While a C-F bond is a poor hydrogen bond donor, the fluorine atom can act as a hydrogen bond acceptor, potentially altering interactions with the target protein.[1][3]

This guide will delve into the critical physicochemical properties of these analogs, providing the theoretical basis and practical methodologies for their assessment.

Synthesis of Fluorinated Arabinouridine Analogs: A Brief Overview

The synthesis of fluorinated arabinouridine analogs is a crucial first step that dictates the purity and isomeric composition of the final compound, which in turn influences its physicochemical properties. Two primary synthetic strategies are generally employed:

-

Direct Fluorination of a Preformed Nucleoside: This approach involves the direct introduction of a fluorine atom onto the arabinouridine scaffold. Reagents like diethylaminosulfur trifluoride (DAST) are often used for this purpose.[9]

-

Condensation of a Fluorinated Sugar with a Nucleobase: This convergent approach involves synthesizing a fluorinated arabinose derivative first, which is then coupled with the desired pyrimidine base (e.g., uracil).[6]

The choice of synthetic route can impact the final product's purity and the stereochemistry at the 2'-position, which is critical for biological activity. For instance, the synthesis of 2'-deoxy-2'-fluoro-β-D-arabinonucleosides (2'F-ANA) has been well-documented.[9]

Lipophilicity (logP/logD): A Key Determinant of Drug-Likeness

Lipophilicity, the affinity of a compound for a lipid-rich environment, is a critical physicochemical parameter that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10] It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more relevant measure.

The Impact of Fluorination on Lipophilicity

Fluorination generally increases the lipophilicity of organic molecules.[3][10] This is attributed to the fact that the C-F bond is less polarizable than a C-H bond, reducing intermolecular interactions with water.[11] The introduction of a fluorine atom can therefore enhance the ability of an arabinouridine analog to permeate cell membranes, a crucial step for reaching intracellular targets.[2][3][11]

Experimental Determination of logP/logD

The "shake-flask" method is the gold standard for experimentally determining logP.[12] However, for higher throughput screening, chromatographic methods are often employed.

Experimental Protocol: Shake-Flask Method for logP Determination

This protocol outlines the classic shake-flask method for determining the n-octanol/water partition coefficient.

Materials:

-

Fluorinated arabinouridine analog

-

n-Octanol (HPLC grade)

-

Purified water (HPLC grade)

-

Phosphate buffer (for pH 7.4)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV detector or a High Dynamic Range Diode Array Detector (HDR-DAD) for accurate quantification across a wide concentration range.[13]

Procedure:

-

Phase Saturation: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate.[13]

-

Sample Preparation: Prepare a stock solution of the fluorinated arabinouridine analog in the aqueous phase.

-

Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol.

-

Equilibration: Tightly cap the vial and shake it for a set period (e.g., 24 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Analyze the concentration of the analog in each phase using a suitable analytical method like HPLC-UV.[13]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Causality Behind Experimental Choices:

-

Pre-saturation of solvents: This step is crucial to ensure that the partitioning of the analyte is not influenced by the mutual solubility of the two phases.

-

Equilibration time: A sufficient equilibration time is necessary to ensure that the analyte has reached a thermodynamic equilibrium between the two phases.

-

Centrifugation: This step ensures a clean separation of the two phases, preventing cross-contamination during sampling.

-

Accurate quantification method: A validated and sensitive analytical method is essential for accurately measuring the analyte concentration in both phases, especially when the partitioning is highly skewed to one phase.

Visualization: Lipophilicity Determination Workflow

Caption: Comparison of thermodynamic and kinetic solubility measurement approaches.

Chemical Stability: Ensuring Drug Integrity

The chemical stability of a drug candidate is paramount for its successful development. It influences the drug's shelf-life, formulation, and in vivo behavior. For fluorinated arabinouridine analogs, understanding their stability profile, particularly as a function of pH, is crucial.

Impact of Fluorination on Stability

The strong C-F bond generally imparts greater chemical and metabolic stability to fluorinated compounds. [1][4]Fluorination at the 2'-position of the arabinose sugar can increase the stability of the glycosidic bond, making the analog more resistant to acid-catalyzed hydrolysis. [1]This is a significant advantage, as instability in the acidic environment of the stomach can be a major hurdle for orally administered drugs.

Experimental Determination of pH-Rate Profile

A pH-rate profile is a plot of the observed degradation rate constant (k_obs) versus pH. This profile provides valuable information about the degradation mechanism and the pH of maximum stability.

Experimental Protocol: pH-Rate Profile Determination

This protocol outlines the steps to determine the pH-rate profile of a fluorinated arabinouridine analog.

Materials:

-

Fluorinated arabinouridine analog

-

A series of buffers covering a wide pH range (e.g., pH 1-10)

-

Constant temperature bath or incubator

-

HPLC-UV or LC-MS system for quantification

Procedure:

-

Sample Preparation: Prepare solutions of the analog in each of the different pH buffers.

-

Incubation: Incubate the solutions at a constant temperature.

-

Time-Point Sampling: At various time points, withdraw aliquots from each solution.

-

Quantification: Immediately analyze the concentration of the remaining parent compound in each aliquot using a stability-indicating HPLC method.

-

Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the observed first-order degradation rate constant (-k_obs).

-

Profile Construction: Plot the logarithm of k_obs versus pH to generate the pH-rate profile.

Causality Behind Experimental Choices:

-

Use of a wide pH range: This is necessary to identify the regions of stability and instability and to understand the different degradation pathways that may be dominant at different pH values.

-

Constant temperature: Degradation reactions are temperature-dependent, so maintaining a constant temperature is crucial for obtaining reproducible and meaningful kinetic data.

-

Stability-indicating HPLC method: The analytical method must be able to separate the parent compound from its degradation products to accurately quantify the remaining drug.

Visualization: Hypothetical pH-Rate Profile

Caption: A hypothetical pH-rate profile showing regions of acid-catalyzed and base-catalyzed degradation, with a plateau of maximum stability.

Data Summary

The following table summarizes the key physicochemical properties of fluorinated arabinouridine analogs and the methodologies for their determination.

| Physicochemical Property | Key Influence of Fluorination | Standard Experimental Method | Importance in Drug Development |

| Lipophilicity (logP/logD) | Generally increases lipophilicity, potentially improving membrane permeability. [3][5][7][8] | Shake-flask method, RP-HPLC | Predicts absorption, distribution, and cell penetration. |

| Aqueous Solubility | Effect is variable; can decrease due to increased lipophilicity or be modulated by hydrogen bonding. | Thermodynamic (shake-flask) or kinetic (turbidimetric) methods. [14][15][16] | Essential for bioavailability and formulation development. |

| Chemical Stability (pH-rate profile) | Can enhance stability, particularly of the glycosidic bond, against acid hydrolysis. [1] | HPLC-based kinetic studies over a range of pH values. | Determines shelf-life, formulation strategies, and in vivo fate. |

Conclusion

The strategic incorporation of fluorine into the arabinouridine scaffold is a powerful tool for modulating the physicochemical properties of these promising therapeutic agents. A thorough understanding and experimental determination of lipophilicity, aqueous solubility, and chemical stability are essential for guiding the optimization of lead compounds and for the successful development of new drugs. The methodologies and insights provided in this guide serve as a valuable resource for researchers in the field of nucleoside chemistry and drug discovery. By applying these principles, scientists can make more informed decisions in the design and development of novel fluorinated arabinouridine analogs with improved therapeutic profiles.

References

-

Creative Biolabs. Aqueous Solubility. [Link]

-

Montgomery, J. A., Shortnacy, A. T., Carson, D. A., & Secrist, J. A. (1992). Synthesis and biologic activity of 2'-fluoro-2-halo derivatives of 9-beta-D-arabinofuranosyladenine. Journal of medicinal chemistry, 35(2), 397–401. [Link]

-

Wang, X., & Chang, Z. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 10(1), nwac223. [Link]

-

Creative Bioarray. Aqueous Solubility Assays. [Link]

-

Chou, T. C., Kong, X. B., Fanucchi, M. P., Cheng, Y. C., Takahashi, K., Watanabe, K. A., & Fox, J. J. (1987). Synthesis and Biological Effects of 2'-Fluoro-5-Ethyl-1-1-D-Arabinofuranosyluracil. Antimicrobial agents and chemotherapy, 31(9), 1355–1358. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(1), 43-56. [Link]

-

Marques, H. M. (2018). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. Molecules (Basel, Switzerland), 23(3), 571. [Link]

-

Pankiewicz, K. W. (2000). Fluorinated nucleosides. Journal of Fluorine Chemistry, 101(1), 1-13. [Link]

-

Singh, R. K., & Kumar, R. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules (Basel, Switzerland), 27(23), 8272. [Link]

-

Singh, R. K., Kumar, R., & Kumar, V. (2022). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules, 27(23), 8272. [Link]

-

Singh, R. K., & Kumar, R. (2022). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules (Basel, Switzerland), 27(23), 8272. [Link]

-

Damha, M. J., & Wilds, C. J. (1998). 2'-Deoxy-2'-fluoro-beta-d-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. Nucleic acids research, 26(21), 4899–4906. [Link]

-

Bayat, Z., & Movaffagh, J. (2010). The logP values calculated with two methods and three basis sets, the values were obtained with the use of HYPERCHEM (QSAR properties), MedChem and OSARlS programs and other methods in different works. ResearchGate. [Link]

-

Notari, R. E., Chin, M. L., & Wittebort, R. (1972). Arabinosylcytosine stability in aqueous solutions: pH profile and shelflife predictions. Journal of pharmaceutical sciences, 61(8), 1189–1196. [Link]

-

Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]

-

Al-Tel, T. H., & Al-Qawasmeh, R. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules (Basel, Switzerland), 28(14), 5373. [Link]

-

Zhang, Y., & Weber, S. G. (2007). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Combinatorial chemistry & high throughput screening, 10(5), 349–356. [Link]

-

Mykhailiuk, P. K. (2020). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. [Link]

-

Lehmann, A., Taenzer, A., Hamscher, G., Kloft, C., These, A., & Hethey, C. (2022). Experimentally determined and predicted logP values of PAs and PANOs. ResearchGate. [Link]

-

Wang, Z., Jeffries, B. F., Felstead, H. R., Wells, N. J., Chiarparin, E., & Linclau, B. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments), (192), e58567. [Link]

-

Angala, S. K., & Cobb, S. L. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. Molecules (Basel, Switzerland), 25(23), 5569. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Panda, C. B., & Prasad, D. J. (2022). Fluorinated Nucleosides: Synthesis, Modulation in Conformation and Therapeutic Application. The Chemical record, 22(5), e202100335. [Link]

-

Berger, R., & Welch, J. T. (2018). Unique Properties of Fluorine and Their Relevance to Medicinal Chemistry and Chemical Biology. ResearchGate. [Link]

-

Alhalabi, W. A., Al-kassas, R., & El-Sayed, S. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals, 17(6), 758. [Link]

-

Bakhanovich, O., & Beier, P. (2020). Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. Chemistry (Weinheim an der Bergstrasse, Germany), 26(4), 773–782. [Link]

-

Wilson, P. M., & Danenberg, P. V. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules (Basel, Switzerland), 25(19), 4569. [Link]

-

Notari, R. E., Chin, M. L., & Wittebort, R. (1972). Arabinosylcytosine Stability in Aqueous Solutions: pH Profile and Shelflife Predictions. Journal of Pharmaceutical Sciences, 61(8), 1189-1196. [Link]

-

National Cancer Institute. (n.d.). Stability of 5-fluoro-2′-deoxycytidine and tetrahydrouridine in combination. [Link]

-

Oszczapowicz, I., & Oszczapowicz, J. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. BioMed research international, 2013, 610815. [Link]

Sources

- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism [mdpi.com]

- 5. Fluorinated Nucleosides: Synthesis, Modulation in Conformation and Therapeutic Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 15. Aqueous Solubility Assay - Enamine [enamine.net]

- 16. creative-bioarray.com [creative-bioarray.com]

The Core Mechanism of 2'-Fluoro-4'-Substituted Nucleosides: A Technical Guide for Drug Development Professionals

Abstract

Fluorinated nucleosides have become a cornerstone in the development of antiviral and anticancer therapeutics.[1][2][3][4] Among these, 2'-fluoro-4'-substituted nucleoside analogs represent a sophisticated class of molecules engineered for enhanced efficacy and improved pharmacological profiles. This technical guide provides an in-depth exploration of the core mechanism of action of these compounds, designed for researchers, scientists, and drug development professionals. We will dissect the intricate interplay between the 2'-fluoro and 4'-substituents, the mandatory intracellular activation cascade, and the ultimate inhibition of viral and cellular polymerases. This guide will also offer practical insights into the experimental validation of these mechanisms.

Introduction: The Strategic Advantage of Fluorine and 4'-Substitutions

Nucleoside analogs exert their therapeutic effects by mimicking natural nucleosides, thereby interfering with the replication of viral or cellular genetic material.[5][6][7] The introduction of a fluorine atom at the 2'-position of the sugar moiety is a strategic modification that confers several advantages. Fluorine, being the most electronegative element, alters the electronic and steric properties of the nucleoside.[1][4][5][6] This substitution can increase the stability of the glycosidic bond against enzymatic degradation, a crucial factor for enhancing a drug's half-life.[5][6] Furthermore, the 2'-fluoro group influences the sugar pucker conformation, which can affect how the nucleoside analog is recognized and processed by cellular kinases and viral polymerases.[1][6]

The addition of a substituent at the 4'-position further refines the molecule's activity. 4'-substitutions, such as azido, ethynyl, or cyano groups, can lock the sugar ring into a specific conformation, often the C3'-endo (North) conformation, which is preferred by many viral polymerases.[8][9] This conformational rigidity can enhance the binding affinity of the analog's triphosphate form to the target polymerase.[9] Moreover, steric hindrance introduced by the 4'-substituent plays a critical role in the mechanism of chain termination.[8]

The Intracellular Activation Pathway: A Prerequisite for Activity

2'-fluoro-4'-substituted nucleosides are administered as prodrugs and must undergo intracellular phosphorylation to become pharmacologically active.[5][10] This multi-step process is catalyzed by host cell kinases and converts the nucleoside into its corresponding 5'-monophosphate, 5'-diphosphate, and finally, the active 5'-triphosphate form.[10][11] The efficiency of this phosphorylation cascade is a critical determinant of the analog's overall potency.[5][10][12] The first phosphorylation step is often the rate-limiting step in this activation pathway.[5]

Diagram: Intracellular Activation of 2'-Fluoro-4'-Substituted Nucleosides

Caption: Intracellular phosphorylation cascade of 2'-fluoro-4'-substituted nucleosides.

The Core Mechanism: Polymerase Inhibition and Chain Termination

The active 5'-triphosphate analog acts as a competitive inhibitor of the natural deoxynucleotide triphosphate (dNTP) for the target viral or cellular polymerase.[4][6] Upon incorporation into the growing DNA or RNA chain, these analogs disrupt further elongation through a variety of mechanisms.

Obligate vs. Non-Obligate Chain Termination

-

Obligate Chain Terminators: These analogs lack a 3'-hydroxyl group, making the formation of a subsequent phosphodiester bond impossible.

-

Non-Obligate Chain Terminators: 2'-fluoro-4'-substituted nucleosides often fall into this category. They possess a 3'-hydroxyl group, but the presence of the bulky 4'-substituent creates steric hindrance that prevents the proper positioning of the incoming dNTP, thereby terminating chain elongation.[13] This is a key feature that can enhance selectivity for viral polymerases over host cellular polymerases. Some analogs may also act as "delayed chain terminators," where the polymerase stalls a few bases after the analog has been incorporated.[14]

Disruption of Polymerase Function

Beyond chain termination, the incorporated analog can also inhibit the translocation of the polymerase along the nucleic acid template. For instance, 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) has been shown to be a highly potent inhibitor of HIV reverse transcriptase by preventing translocation after its incorporation.[9]

Diagram: Mechanism of Polymerase Inhibition and Chain Termination

Caption: Competitive inhibition and chain termination by 2'-fluoro-4'-substituted nucleoside triphosphates.

Experimental Validation: In Vitro Polymerase Inhibition Assay

A crucial step in characterizing the mechanism of action of these nucleoside analogs is to demonstrate their ability to inhibit the target polymerase in a cell-free system. The following protocol outlines a standard in vitro primer extension assay.

Principle

This assay measures the ability of a polymerase to extend a labeled primer annealed to a template in the presence of dNTPs and the nucleoside analog triphosphate. Inhibition is observed as a decrease in the formation of full-length product and the appearance of terminated products.

Materials

-

Purified recombinant viral or cellular polymerase

-

Oligonucleotide primer (e.g., 5'-end labeled with 32P or a fluorescent dye)

-

Oligonucleotide template

-

Natural dNTPs (dATP, dCTP, dGTP, dTTP)

-

Synthesized 2'-fluoro-4'-substituted nucleoside triphosphate analog

-

Reaction buffer (containing MgCl2, DTT, and other components optimal for the specific polymerase)

-

Quenching solution (e.g., formamide with EDTA and loading dyes)

-

Polyacrylamide gel for electrophoresis (denaturing)

-

Phosphorimager or fluorescence scanner

Step-by-Step Protocol

-

Primer-Template Annealing: Mix the labeled primer and template oligonucleotides in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature.

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture. A typical 20 µL reaction would include:

-

Reaction Buffer (to 1x final concentration)

-

Annealed primer-template (e.g., 50 nM final concentration)

-

Purified Polymerase (concentration to be optimized)

-

dNTPs (at a concentration near the Km for the polymerase)

-

Varying concentrations of the nucleoside analog triphosphate (and a no-analog control).

-

-

Initiation and Incubation: Initiate the reaction by adding the polymerase (or dNTPs/analog if the enzyme was pre-incubated with the primer-template). Incubate at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

-

Quenching: Stop the reaction by adding an equal volume of quenching solution.

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until the loading dyes have migrated sufficiently.

-

Visualization and Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. The full-length product and any terminated products will appear as bands. Quantify the band intensities to determine the IC50 of the analog.

Interpreting the Results

-

A dose-dependent decrease in the intensity of the full-length product band indicates inhibition.

-

The appearance of a band or bands shorter than the full-length product at positions corresponding to the incorporation of the analog confirms chain termination. The position of termination provides direct evidence of the analog's incorporation opposite its complementary base in the template.

Structure-Activity Relationships (SAR)

The antiviral or anticancer potency of 2'-fluoro-4'-substituted nucleosides is highly dependent on the nature of the nucleobase and the 4'-substituent.[15][16] For example, modifications to the purine or pyrimidine base can affect recognition by cellular kinases and the target polymerase.[16] The size and electronic properties of the 4'-substituent can fine-tune the degree of steric hindrance and the conformational bias of the sugar ring, thereby influencing both the efficiency of incorporation and the mechanism of chain termination.[8][9]

Table 1: Influence of Substituents on Activity

| Substituent Position | Modification | General Effect on Mechanism of Action |

| 2'-Fluoro | Introduction of Fluorine | Increases glycosidic bond stability, influences sugar pucker, can enhance recognition by viral polymerases.[1][5][6] |

| 4'-Substituent | Azido, Ethynyl, Cyano, etc. | Induces a specific sugar conformation (often C3'-endo), creates steric hindrance for incoming dNTPs leading to chain termination.[8][9][13] |

| Nucleobase | Modified Purine/Pyrimidine | Affects recognition by cellular kinases for phosphorylation and by the target polymerase for incorporation.[16] |

Conclusion and Future Perspectives

The mechanism of action of 2'-fluoro-4'-substituted nucleosides is a multi-faceted process that begins with intracellular activation and culminates in the precise inhibition of viral or cellular polymerases. The strategic combination of 2'-fluoro and 4'-substitutions provides a powerful platform for designing highly potent and selective therapeutic agents. Future research in this area will likely focus on further optimizing these substitutions to overcome drug resistance, improve safety profiles, and broaden the spectrum of activity against emerging viral threats and various cancers. A thorough understanding of the core mechanisms detailed in this guide is paramount for the rational design and successful development of the next generation of nucleoside-based drugs.

References

-

Zheng, C., et al. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review. [Link]

-

Singh, U. S., et al. (2012). Fluorinated Nucleosides: Synthesis and Biological Implication. Current Topics in Medicinal Chemistry. [Link]

-

Deval, J., et al. (2023). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. bioRxiv. [Link]

-

Ismail, F. M. D. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. ResearchGate. [Link]

-

Kothapalli, Y., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. [Link]

-

Thames, J. & Seley-Radtke, K. L. (2022). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research. [Link]

-

Wang, Z., et al. (2022). 4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research. [Link]

-

Meppen, M., et al. (2020). Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. Molecules. [Link]

-

Deval, J., et al. (2017). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. Antiviral Research. [Link]

-

Yan, X., et al. (2020). Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy. [Link]

-

Cavaliere, A., et al. (2017). Fluorinated nucleosides as an important class of anticancer and antiviral agents. Future Medicinal Chemistry. [Link]

-

Cavaliere, A., et al. (2017). Fluorinated nucleosides as an important class of anticancer and antiviral agents. Semantic Scholar. [Link]

-

Scott, A. I. F., et al. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. RSC Chemical Biology. [Link]

-

Kothapalli, Y., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

-

Kirby, K. A., et al. (2016). Effects of Substitutions at the 4′ and 2 Positions on the Bioactivity of 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine. Antimicrobial Agents and Chemotherapy. [Link]

-

Cavaliere, A., et al. (2017). Fluorinated Nucleosides as an Important Class of Anticancer and Antiviral Agents. ResearchGate. [Link]

-

Yan, X., et al. (2020). Development of a simple in vitro assay to identify and evaluate nucleotide analogs against SARS-CoV-2 RNA-dependent RNA polymerase. bioRxiv. [Link]

-

Zhang, J. & Zhang, Z. (2013). 2′,4′-Difluoro-2′-methyl Substituted Nucleoside Derivatives as Inhibitors of HCV RNA Replication. ACS Medicinal Chemistry Letters. [Link]

-

Koshida, R., et al. (1989). Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy. [Link]

-

Chu, C. K., et al. (2003). Structure−Activity Relationships of 2′-Fluoro-2′,3′-unsaturated d-Nucleosides as Anti-HIV-1 Agents. Journal of Medicinal Chemistry. [Link]

-

Meppen, M., et al. (2020). A selection of 4′-substituted nucleoside analogs displaying antiviral... ResearchGate. [Link]

-

Titov, D. V., et al. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Molecules. [Link]

-

Koshida, R., et al. (1989). Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. ResearchGate. [Link]

-

Meppen, M., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules. [Link]

-

de Avila, M., et al. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. Viruses. [Link]

-

Wikipedia. (n.d.). Nucleoside analogue. Wikipedia. [Link]

-

Scott, A. I. F., et al. (2022). Chain termination mechanism of inhibition of RNA polymerases by 4 0... ResearchGate. [Link]

-

Stepanova, D. V., et al. (2023). Nucleoside Analogs That Inhibit SARS-CoV-2 Replication by Blocking Interaction of Virus Polymerase with RNA. ResearchGate. [Link]

-

Wikipedia. (n.d.). Azvudine. Wikipedia. [Link]

-

Osolodkin, D. I., et al. (2021). Antiviral nucleoside analogs. Russian Chemical Reviews. [Link]

-

Meppen, M., et al. (2020). Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. MDPI. [Link]

-

Chen, Y., et al. (2022). Current understanding of nucleoside analogs inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase. Computational and Structural Biotechnology Journal. [Link]

-

D'Cunha, R., et al. (2021). Inhibition of SARS-CoV-2 polymerase by nucleotide analogs: a single molecule perspective. bioRxiv. [Link]

-

Seley-Radtke, K. L. & Yates, M. K. (2018). Broad spectrum antiviral nucleosides—Our best hope for the future. Antiviral Chemistry and Chemotherapy. [Link]

-

Malone, B., et al. (2022). Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2. Antiviral Research. [Link]

-

Thames, J. & Seley-Radtke, K. L. (2022). Comparison of the Old and New - Novel Mechanisms of Action for Anti-coronavirus Nucleoside Analogues. CHIMIA International Journal for Chemistry. [Link]

-

Mikhailov, S. N., et al. (2023). The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation. MDPI. [Link]

-

Balzarini, J., et al. (1989). Differential patterns of intracellular metabolism of 2',3'-didehydro-2',3'-dideoxythymidine and 3'-azido-2',3'-dideoxythymidine, two potent anti-human immunodeficiency virus compounds. Journal of Biological Chemistry. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated nucleosides as an important class of anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleoside analogue - Wikipedia [en.wikipedia.org]

- 8. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chimia.ch [chimia.ch]

- 14. Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Rise of Dual-Engine Antivirals: A Technical Guide to the Discovery and Development of 2'-Deoxy-2'-fluoro-4'-azido Nucleosides

Introduction: Redefining the Nucleoside Analog Playbook

For decades, nucleoside analogs have been the bedrock of antiviral therapy, particularly in the relentless fight against human immunodeficiency virus (HIV). The core principle is elegant yet powerful: create molecular mimics that deceive viral polymerases, leading to the termination of viral DNA synthesis. However, the emergence of drug-resistant viral strains necessitates a continuous evolution in drug design. This guide delves into the discovery and development of a compelling class of nucleoside analogs: the 2'-deoxy-2'-fluoro-4'-azido nucleosides. This scaffold, exemplified by the clinically approved drug Azvudine (also known as FNC), represents a paradigm shift from single-target agents to dual-action inhibitors, heralding a new era in antiviral drug development. We will explore the strategic rationale behind this specific combination of chemical modifications, the intricate synthetic pathways, the multifaceted mechanism of action, and the journey from bench to bedside.

The Genesis of a Dual-Threat Inhibitor: Design Rationale

The conception of 2'-deoxy-2'-fluoro-4'-azido nucleosides was not a serendipitous discovery but a deliberate, structure-guided design effort aimed at overcoming the limitations of existing nucleoside reverse transcriptase inhibitors (NRTIs). The design strategy hinged on the synergistic interplay of two key modifications to the deoxyribose sugar moiety.

The introduction of a 2'-fluoro group in the ara (up) configuration serves multiple purposes. Fluorine's high electronegativity alters the electronic properties of the sugar ring, which can enhance the stability of the glycosidic bond against enzymatic cleavage.[1] This modification can also lock the sugar into a specific conformation that is more readily accepted by viral reverse transcriptase.

The incorporation of a 4'-azido group is a more radical and highly strategic modification. This bulky, electron-withdrawing group profoundly influences the sugar's pucker, favoring a C3'-endo (North) conformation.[2] This conformational preference is believed to be beneficial for several reasons: it can enhance the efficiency of phosphorylation by cellular kinases to the active triphosphate form and may position the 3'-hydroxyl group in a way that, while present, is sterically hindered from forming the next phosphodiester bond, thus ensuring chain termination.[2] The 4'-azido group also provides a steric block that can overcome resistance mutations that affect the binding of other NRTIs.[3]

The combination of these two modifications was hypothesized to create a nucleoside analog with enhanced stability, potent antiviral activity, and a high barrier to resistance. This strategic design laid the groundwork for the synthesis and subsequent discovery of the remarkable antiviral properties of this class of compounds.

Chemical Synthesis: A Multi-Step Journey to a Potent Scaffold

The synthesis of 2'-deoxy-2'-fluoro-4'-azido nucleosides is a complex, multi-step process that requires precise stereochemical control. The synthesis of the flagship compound of this class, 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine (Azvudine), provides a representative example of the synthetic challenges and ingenuity involved.[4]

A general synthetic scheme, based on published methods, starts from a commercially available protected 2-deoxy-2-fluoro-D-arabinofuranoside.[4] The key strategic steps involve the introduction of the nucleobase, followed by the crucial installation of the 4'-azido group.

Caption: Generalized synthetic workflow for Azvudine.

Detailed Experimental Protocol: Synthesis of 1-(4'-azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine (10)

The following protocol is a representative synthesis adapted from published literature and is intended for informational purposes for a research audience.[4]

Step 1: Synthesis of 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil (4) Starting from 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside, the α-bromide is formed using HBr-HOAc. This is then coupled with silylated uracil to yield the protected β-nucleoside analog. Deprotection with methanolic ammonia affords the key intermediate, compound 4.

Step 2: Introduction of the 4'-Azido Group (Compounds 5-7) A multi-step process is employed to introduce the 4'-azido group. This typically involves the formation of a 4',5'-unsaturated intermediate, followed by the stereoselective addition of an azide source.

Step 3: Conversion of Uracil to Cytosine and Final Deprotection (Compound 10) The uracil moiety of the 4'-azido nucleoside intermediate is converted to cytosine. This is often achieved by treatment with 1,2,4-triazole and POCl₃, followed by displacement with ammonia. Finally, any remaining protecting groups are removed to yield the target compound, 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine (10).[4]

A Dual-Pronged Attack: Mechanism of Action

The antiviral efficacy of 2'-deoxy-2'-fluoro-4'-azido nucleosides, particularly Azvudine, stems from a unique dual-target mechanism of action against HIV.[5]

Primary Mechanism: Inhibition of Reverse Transcriptase

Like other NRTIs, Azvudine must be anabolically phosphorylated by host cell kinases to its active triphosphate form (FNC-TP).[6] FNC-TP then acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for the viral reverse transcriptase (RT).[6] Upon incorporation into the growing viral DNA chain, the 4'-azido group and the overall conformation of the sugar moiety prevent the formation of the subsequent phosphodiester bond, leading to chain termination and halting viral DNA synthesis.[6]

Secondary Mechanism: Inhibition of the HIV-1 Vif Protein

Beyond its role as an RT inhibitor, Azvudine has been shown to inhibit the HIV-1 viral infectivity factor (Vif).[7] The host cell possesses a natural defense mechanism against retroviruses in the form of the APOBEC3G (A3G) protein, which induces hypermutation in the viral genome. HIV counters this by producing the Vif protein, which targets A3G for proteasomal degradation. Azvudine has been reported to interfere with the function of Vif, thereby protecting A3G from degradation and allowing it to exert its potent antiviral activity.[7] This secondary mechanism is a significant advantage, as it targets a different viral function and may contribute to a higher barrier to resistance.

Caption: The dual-target mechanism of Azvudine against HIV-1.

Potency and Selectivity: In Vitro Biological Activity

2'-Deoxy-2'-fluoro-4'-azido nucleosides have demonstrated exceptional potency against a broad range of HIV strains, including those resistant to other NRTIs. The hydrochloride salt of Azvudine, in particular, has shown extremely potent anti-HIV-1 activity with EC₅₀ values in the sub-nanomolar range, significantly more potent than zidovudine (AZT).[4]

| Compound/Strain | EC₅₀ (nM) | CC₅₀ (µM) | Cell Line | Reference |

| Azvudine (10) | 0.3 | >100 | MT-2 | [4] |

| Azvudine HCl (11) | 0.13 | >100 | MT-2 | [4] |

| AZT | 47 | >100 | MT-2 | [4] |

| Efavirenz (EFV) | 1.2 | >100 | MT-2 | [4] |

| Azvudine HCl (11) vs. NL4-3 (Wild-Type) | 0.086 | >100 | - | [4] |

| Azvudine HCl (11) vs. NL4-3 (K101E) | 0.15 | >100 | - | [4] |

| Azvudine HCl (11) vs. RTMDR | 0.11 | >100 | - | [4] |

A crucial aspect of any antiviral candidate is its selectivity index (SI), the ratio of its cytotoxicity (CC₅₀) to its antiviral activity (EC₅₀). The 2'-deoxy-2'-fluoro-4'-azido nucleosides exhibit a very favorable safety profile, with no significant cytotoxicity observed at concentrations up to 100 µM in various human cell lines.[4] This results in an exceptionally high selectivity index, underscoring the specific targeting of viral processes with minimal impact on host cell viability.

Experimental Protocols for Biological Evaluation

This protocol provides a general framework for assessing the inhibitory activity of a compound against recombinant HIV-1 RT.

-

Reagent Preparation: Prepare serial dilutions of the test compound and a known RT inhibitor (e.g., Nevirapine) in assay buffer. The final solvent concentration should be kept constant and non-inhibitory (e.g., ≤1% DMSO).

-

Reaction Setup: In a microplate coated with a suitable template-primer (e.g., poly(A)•oligo(dT)), add the diluted test compound or control.

-

Enzymatic Reaction: Initiate the reaction by adding a mixture containing dNTPs (including a labeled dUTP, e.g., biotin-dUTP or digoxigenin-dUTP) and recombinant HIV-1 RT. Include control wells (no inhibitor and no enzyme).

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

-

Detection: The newly synthesized labeled DNA is captured and detected using an ELISA-based method. For example, if biotin-dUTP and digoxigenin-dUTP are used, the plate is washed, and an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) is added.

-

Signal Generation: After another wash step, a peroxidase substrate (e.g., TMB) is added, and the colorimetric signal is measured using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by non-linear regression analysis.

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed a suitable human cell line (e.g., MT-2, CEM) in a 96-well plate and incubate to allow for cell attachment.

-

Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a period that mirrors the antiviral assay (e.g., 4-5 days).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.[8]

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of viable cells is calculated relative to untreated control cells, and the CC₅₀ value (the concentration that reduces cell viability by 50%) is determined.

From Laboratory to Clinic: The Development of Azvudine

The promising preclinical data for 2'-deoxy-2'-fluoro-4'-azido nucleosides, particularly Azvudine, propelled its advancement into clinical development. Azvudine has undergone several clinical trials to evaluate its safety and efficacy in treating HIV-1 infection.[9]

A key phase II clinical trial (NCT04109183) was a multicenter, randomized, double-blind study designed to explore the effective dose and evaluate the safety of Azvudine in combination with other antiretroviral agents in treatment-naive HIV-infected patients.[10] While the full, peer-reviewed results of this trial have not been widely published, information from the manufacturer and regulatory bodies indicates a favorable outcome.[8] The trial reportedly demonstrated that Azvudine has a long-lasting inhibitory effect on HIV-1 at a low dose.[11]

Based on these and other clinical data, Azvudine received conditional approval from China's National Medical Products Administration (NMPA) in July 2021 for the treatment of adult patients with high viral loads of HIV-1.[8] It is described as a dual reverse transcriptase and Vif inhibitor.[12] The reported adverse effects from clinical trials are generally mild and include dizziness, nausea, and elevated liver enzymes.[8]

Conclusion and Future Perspectives

The discovery and development of 2'-deoxy-2'-fluoro-4'-azido nucleosides represent a significant advancement in the field of antiviral drug discovery. The strategic combination of the 2'-fluoro and 4'-azido moieties has yielded a class of compounds with exceptional potency, a high barrier to resistance, and a favorable safety profile. The dual mechanism of action of Azvudine, targeting both viral reverse transcriptase and the Vif protein, is a particularly noteworthy innovation that sets it apart from conventional NRTIs.

As with any therapeutic agent, ongoing research and post-market surveillance will be crucial to fully understand the long-term efficacy and safety of this new class of drugs. Nevertheless, the journey of 2'-deoxy-2'-fluoro-4'-azido nucleosides from rational design to clinical approval provides a compelling case study in modern drug discovery and offers new hope for patients living with HIV and potentially other viral infections. The principles learned from the development of this scaffold will undoubtedly inform the design of the next generation of antiviral therapeutics.

References

-

Azvudine - Wikipedia. (n.d.). Retrieved from [Link]

-

A Drug Safety and Dose-exploratory Clinical Study of Azvudine Tablets in Patients Who Have Not Received Anti-HIV Treatment (FNC). (2019). ClinicalTrials.gov. Retrieved from [Link]

-

Advances in the effectiveness and safety of azvudine treatment: a comprehensive review. (2025). Frontiers in Pharmacology. Retrieved from [Link]

-

Azvudine, a novel nucleoside reverse transcriptase inhibitor showed good drug combination features and better inhibition on drug-resistant strains than lamivudine in vitro. (2014). PLoS One, 9(8), e105634. Retrieved from [Link]

-

The first Chinese oral anti-COVID-19 drug Azvudine launched. (2022). The Innovation, 3(6), 100321. Retrieved from [Link]

-

Wang, Q., Hu, W., Wang, S., Pan, Z., Tao, L., Guo, X., ... & Chang, J. (2011). Synthesis of new 2'-deoxy-2'-fluoro-4'-azido nucleoside analogues as potent anti-HIV agents. European Journal of Medicinal Chemistry, 46(9), 4178-4183. Retrieved from [Link]

-

Azvudine - Wikipedia. (n.d.). Retrieved from [Link]

-

A Drug Safety and Dose-exploratory Clinical Study of Azvudine Tablets in Patients Who Have Not Received Anti-HIV Treatment. (2017). PatLynk. Retrieved from [Link]

-

China approves Sincere Biotech's oral HIV-1 drug azvudine. (2021). BioWorld. Retrieved from [Link]

-

The first Chinese oral anti-COVID-19 drug Azvudine launched. (2022). The Innovation, 3(6), 100321. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

-

MTT Assay Protocol. (n.d.). Roche. Retrieved from [Link]

-

2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2023). National Science Review, 10(4), nwad037. Retrieved from [Link]

-

Azvudine, a novel nucleoside reverse transcriptase inhibitor showed good drug combination features and better inhibition on drug-resistant strains than lamivudine in vitro. (2014). PLoS One, 9(8), e105634. Retrieved from [Link]

-

Phase III Clinical Study of Azvudine in Hiv-infected Treatment Naive Patients. (2020). MedPath. Retrieved from [Link]

-

4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. (2022). Accounts of Chemical Research, 55(4), 565-578. Retrieved from [Link]

-

Azvudine for COVID-19: real-time analysis of 53 studies. (n.d.). c19early.com. Retrieved from [Link]

-

What is the mechanism of Azvudine? (2024). Patsnap Synapse. Retrieved from [Link]

Sources

- 1. Efficacy and safety evaluation of Azvudine in the prospective treatment of COVID-19 based on four phase III clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azvudine, a novel nucleoside reverse transcriptase inhibitor showed good drug combination features and better inhibition on drug-resistant strains than lamivudine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of new 2′-deoxy-2′-fluoro-4′-azido nucleoside analogues as potent anti-HIV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Advances in the effectiveness and safety of azvudine treatment: a comprehensive review [frontiersin.org]

- 6. Efficacy and safety evaluation of Azvudine in the prospective treatment of COVID-19 based on four phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN111892636A - A kind of synthetic method of Azvudine - Google Patents [patents.google.com]

- 8. Azvudine - Wikipedia [en.wikipedia.org]

- 9. Advances in the effectiveness and safety of azvudine treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov:443]

- 11. patlynk.com [patlynk.com]

- 12. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]

"structural elucidation of 3',5'-Bis-O-benzoyl-2'-Deoxy-2'-fluoro-4-deoxy-arabinouridine"

An In-Depth Technical Guide to the Structural Elucidation of 3',5'-Bis-O-benzoyl-2'-Deoxy-2'-fluoro-arabinouridine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3',5'-Bis-O-benzoyl-2'-Deoxy-2'-fluoro-arabinouridine, a chemically modified nucleoside analogue. Such molecules are of significant interest in medicinal chemistry and drug development, particularly as antiviral and anticancer agents. The introduction of a fluorine atom at the 2'-position and benzoyl protecting groups at the 3' and 5' positions presents unique analytical challenges that require a multi-technique, synergistic approach for unambiguous characterization. This document details the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, emphasizing the causal logic behind experimental choices and data integration. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of complex organic molecules.

Introduction: The Analytical Challenge

The molecule 3',5'-Bis-O-benzoyl-2'-Deoxy-2'-fluoro-arabinouridine is a synthetic derivative of the natural nucleoside, uridine. Its structural complexity arises from several key features:

-

Stereochemistry: The furanose ring contains multiple chiral centers (C1', C2', C3', C4'). The arabino configuration specifies that the substituents at C2' (Fluorine) and C1' (uracil base) are on the same side of the sugar ring, a critical determinant of its biological activity and conformational preference.

-

Fluorine Substitution: The presence of a highly electronegative fluorine atom at the 2'-position significantly influences the electronic environment of neighboring atoms, which is a key feature to be confirmed. Fluorinated nucleosides are explored in drug discovery to enhance metabolic stability and biological activity.[1]

-

Protecting Groups: The two benzoyl groups at the 3' and 5' positions, while essential for synthetic strategies, complicate spectral analysis by adding numerous aromatic signals and increasing the molecular weight.

Unambiguous structural confirmation is paramount to ensuring that the correct diastereomer has been synthesized, as different stereoisomers can have vastly different biological activities. This guide outlines a self-validating workflow where data from orthogonal analytical techniques are integrated to build an undeniable structural proof.

Core Elucidation Workflow

A robust structural elucidation strategy relies on a logical progression of experiments, where each step provides a piece of the puzzle that is subsequently confirmed by another technique.

Caption: Overall workflow for structural elucidation.

Mass Spectrometry (MS): The Foundation

Mass spectrometry provides the foundational data points: the molecular formula and key structural fragments.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: The first step is always to confirm the elemental composition. HRMS techniques like Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) can measure mass-to-charge ratios (m/z) with high precision (typically < 5 ppm error). This allows for the unambiguous determination of the molecular formula, which must align with the expected structure (C₂₅H₂₁FN₂O₇, Exact Mass: 496.1333).

Protocol 1: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µM) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Use an ESI-QTOF mass spectrometer calibrated according to the manufacturer's protocol.

-

Analysis: Infuse the sample directly or via LC. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and potentially the sodium adduct [M+Na]⁺.

-

Data Processing: Use the instrument's software to calculate the molecular formula from the measured exact mass of the [M+H]⁺ ion.

Tandem Mass Spectrometry (MS/MS)

Expertise & Rationale: MS/MS provides connectivity information by fragmenting the parent ion. For this molecule, characteristic fragmentation patterns are expected, which serve as a powerful validation tool for the connectivity established by NMR.[2][3] The most labile bonds are typically the glycosidic bond and the ester linkages of the benzoyl groups.

Expected Fragmentation:

-

Cleavage of the Glycosidic Bond: This is a hallmark of nucleoside fragmentation, resulting in ions corresponding to the benzoylated fluoro-sugar moiety and the uracil base.

-

Loss of Protecting Groups: Neutral loss of benzoic acid (122.0368 Da) or the benzoyl radical (105.0335 Da) are highly probable fragmentation pathways.

Caption: Predicted MS/MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Structure

NMR is the most powerful tool for elucidating the detailed covalent structure and stereochemistry of organic molecules in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments is required.

¹⁹F NMR: The Unique Reporter

Expertise & Rationale: Due to the presence of fluorine, ¹⁹F NMR is an essential starting point. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making it an excellent NMR probe.[4][5] Its chemical shift is highly sensitive to the local electronic environment. More importantly, its coupling to adjacent protons (H1', H2', H3') provides critical information for confirming the arabino stereochemistry. In an arabino configuration, the F-2' is cis to H-1' and trans to H-3', resulting in characteristic J-coupling values.

Protocol 2: ¹⁹F NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer equipped with a multinuclear probe.

-

Acquisition: Record a standard 1D ¹⁹F spectrum. Proton decoupling is often used to simplify the spectrum to a single peak, confirming the presence of one fluorine atom. A coupled ¹⁹F spectrum should also be acquired to observe the J(H,F) couplings.

-

Referencing: Reference the spectrum relative to an external standard like CCl₃F.[6]

¹H and ¹³C NMR: Assigning the Scaffold

Expertise & Rationale: ¹H NMR provides information on the number and type of protons and their connectivity through spin-spin coupling. ¹³C NMR reveals the carbon skeleton. The benzoyl groups will produce signals in the aromatic region (7.2-8.2 ppm in ¹H, 128-135 ppm in ¹³C), while the sugar and uracil protons/carbons will appear in their characteristic regions.

| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Correlations |

| Sugar Protons | |||

| H-1' | ~6.0-6.4 | C-1' (~85-90) | Doublet of doublets due to coupling with H-2' and F-2'. |

| H-2' | ~4.8-5.2 | C-2' (~90-95) | Large J(H,F) coupling (~50 Hz) confirms F attachment. |

| H-3' | ~5.5-5.8 | C-3' (~70-75) | Coupled to H-2', H-4', and F-2'. |

| H-4' | ~4.3-4.6 | C-4' (~80-85) | |

| H-5', H-5'' | ~4.5-4.8 | C-5' (~63-68) | |

| Uracil Protons | |||

| H-5 | ~5.7-5.9 | C-5 (~102-105) | Doublet, coupled to H-6. |

| H-6 | ~7.8-8.1 | C-6 (~140-145) | Doublet, coupled to H-5. |

| Benzoyl Protons | 7.2-8.2 | C=O (~165-168) | Multiple signals in the aromatic region. |

2D NMR: Connecting the Pieces

Expertise & Rationale: While 1D NMR suggests the presence of different structural motifs (sugar, base, benzoyl groups), 2D NMR experiments are required to piece them together definitively.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is used to trace the connectivity within the sugar ring from H-1' through H-5'.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall molecular structure. It reveals correlations between protons and carbons that are 2-3 bonds away.

Trustworthiness through HMBC: The entire structure is validated by key HMBC correlations:

-

Base to Sugar: A correlation between the uracil H-6 proton and the anomeric C-1' carbon confirms the N-glycosidic bond.

-

Benzoyl to Sugar: Correlations from H-3' to the carbonyl carbon of one benzoyl group and from H-5'/H-5'' to the carbonyl carbon of the other benzoyl group confirm the locations of the protecting groups.

Sources

A Technical Guide to the Biological Activity of 4'-Substituted-2'-Fluoronucleosides

Executive Summary

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy, leveraging cellular machinery to disrupt pathological replication.[1][2] The strategic introduction of fluorine into these molecules has been a transformative approach in medicinal chemistry, enhancing metabolic stability and modulating electronic properties to improve therapeutic profiles.[1][3][4] This guide focuses on a particularly potent class of these compounds: 4'-substituted-2'-fluoronucleosides. The dual modification of the sugar moiety—a fluorine atom at the 2'-position and a variable substituent at the 4'-position—creates a synergistic effect that profoundly influences the molecule's conformation, target interaction, and ultimate biological activity. We will explore the mechanistic basis for their efficacy, delve into the structure-activity relationships governed by the 4'-substituent, and provide validated experimental protocols for their synthesis and evaluation.

The Foundational Role of Fluorine in Nucleoside Chemistry

The incorporation of fluorine into a nucleoside analog is a deliberate and powerful strategy. Fluorine's high electronegativity and small atomic radius allow it to act as a bioisostere of a hydroxyl group or a hydrogen atom, yet it introduces significant electronic changes.[1]

-